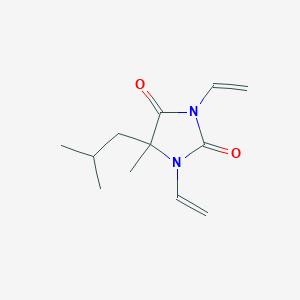

1,3-Divinyl-5-isobutyl-5-methylhydantoin

Description

1,3-Divinyl-5-isobutyl-5-methylhydantoin is a substituted hydantoin derivative characterized by vinyl groups at the 1- and 3-positions of the imidazolidine-2,4-dione core and isobutyl/methyl substituents at the 5-position. Hydantoins are heterocyclic compounds widely studied for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

CAS No. |

100317-08-6 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1,3-bis(ethenyl)-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O2/c1-6-13-10(15)12(5,8-9(3)4)14(7-2)11(13)16/h6-7,9H,1-2,8H2,3-5H3 |

InChI Key |

FWJWJADYKLHVOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(C(=O)N(C(=O)N1C=C)C=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Divinyl-5-isobutyl-5-methylhydantoin typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of isobutylamine with methyl vinyl ketone to form an intermediate, which is then cyclized to produce the desired hydantoin derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,3-Divinyl-5-isobutyl-5-methylhydantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydantoin derivatives.

Substitution: Substitution reactions can occur at the vinyl or isobutyl groups, leading to a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Substitution reactions may involve halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydantoin oxides , while reduction can produce hydantoin alcohols .

Scientific Research Applications

1,3-Divinyl-5-isobutyl-5-methylhydantoin has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Divinyl-5-isobutyl-5-methylhydantoin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Structural and Functional Group Analysis

The table below summarizes key structural differences among hydantoin derivatives:

| Compound Name | 1,3 Substituents | 5 Substituents | Molecular Weight* | Key Functional Features |

|---|---|---|---|---|

| 1,3-Divinyl-5-isobutyl-5-methylhydantoin | Vinyl | Isobutyl, Methyl | ~236.3† | Reactive vinyl groups for polymerization |

| 5-Methyl-5-phenylhydantoin | - | Phenyl, Methyl | 190.19 | Aromatic rigidity, high melting point |

| 5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)hydantoin | Oxiranylmethyl (epoxide) | Ethyl, 2-methylbutyl | ~396.4† | Epoxide reactivity for crosslinking |

| 5-(1-Ethylpentyl)-3-(trichloromethylthio)hydantoin | - | 1-Ethylpentyl, Trichloromethylthio | ~365.8† | Antifungal potential due to Cl-rich groups |

*Molecular weights calculated based on substituent contributions.

†Estimated due to lack of direct data for the target compound.

Key Observations:

- Substituent Reactivity : The vinyl groups in this compound contrast with the epoxide groups in 5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)hydantoin. While vinyl groups undergo radical or ionic polymerization, epoxides are highly reactive in nucleophilic ring-opening reactions, making the latter more suited for adhesive or coating applications .

- However, the phenyl group’s aromaticity enhances intermolecular π-π stacking, leading to a higher melting point (199–201°C) .

Physical and Chemical Properties

- Melting Points :

- Solubility : The trichloromethylthio group in 5-(1-Ethylpentyl)-3-(trichloromethylthio)hydantoin increases lipophilicity, favoring solubility in organic solvents, whereas the target compound’s isobutyl/methyl groups balance polarity .

Biological Activity

1,3-Divinyl-5-isobutyl-5-methylhydantoin (DVIMH) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified under hydantoins, which are cyclic ureas. Its molecular formula is , and it features a unique structure that contributes to its biological activity. The presence of vinyl groups in its structure may enhance reactivity, making it a candidate for various biological applications.

The biological activity of DVIMH is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate cellular signaling pathways and inhibit certain enzymes, leading to various pharmacological effects. The precise molecular interactions and pathways remain an area of active investigation.

Antimicrobial Activity

Research has indicated that DVIMH exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing inhibition of growth at low concentrations. For instance, studies have demonstrated that DVIMH can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antiviral Properties

DVIMH has also been investigated for its antiviral potential. Preliminary studies suggest that it may exhibit activity against viruses such as Hepatitis C. The compound's mechanism in this context may involve the inhibition of viral replication or interference with viral entry into host cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DVIMH against a panel of clinical isolates. The results showed that DVIMH had a broad spectrum of activity, particularly against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

- Antiviral Activity : In a study focusing on Hepatitis C virus (HCV), DVIMH was tested in vitro for its ability to inhibit viral replication. The results indicated a dose-dependent reduction in viral load, suggesting that DVIMH could be a promising candidate for further development as an antiviral agent.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of DVIMH. Current data indicate that the compound has a favorable safety margin in preclinical models; however, comprehensive toxicological studies are necessary to fully understand its safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.